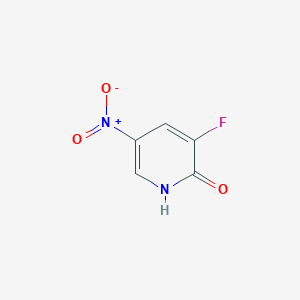

3-Fluoro-5-nitropyridin-2-OL

説明

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in the realm of chemical synthesis. nih.govrsc.org Its presence is notable in a vast array of naturally occurring compounds, including essential vitamins like niacin and pyridoxine, as well as coenzymes such as NAD and NADP. nih.govrsc.org The adaptability of the pyridine nucleus makes it a cornerstone in medicinal chemistry, agrochemicals, and materials science. rsc.orgenpress-publisher.comresearchgate.net

In the pharmaceutical industry, pyridine derivatives are integral to the structure of numerous drugs due to their ability to enhance solubility and bioavailability. enpress-publisher.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for ionization, which can be crucial for drug-receptor interactions and improving the pharmacokinetic profile of a molecule. nih.gov Consequently, medicinal chemists frequently utilize pyridine scaffolds as a starting point for the design and synthesis of novel therapeutic agents. enpress-publisher.comresearchgate.net The versatility of this scaffold allows for extensive structural modifications, leading to a wide range of biological activities. enpress-publisher.comdovepress.com Pyridine-containing compounds are found in drugs used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. dovepress.com

Beyond medicine, pyridine derivatives are heavily relied upon in the agrochemical sector, forming the basis for many insecticides, fungicides, and herbicides. enpress-publisher.comresearchgate.net Their specific chemical properties enable the development of targeted and effective crop protection solutions. The adaptability of pyridine and its derivatives as reactants and starting materials for structural modifications has significant implications for these industries. researchgate.net

Role of Fluorine Atom Introduction in Modulating Molecular Properties

The strategic incorporation of fluorine atoms into organic molecules is a powerful and widely used strategy in modern drug design and medicinal chemistry. tandfonline.comnumberanalytics.com It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com The unique properties of fluorine, being the most electronegative element and having a small van der Waals radius similar to hydrogen, allow for its substitution without significantly increasing the molecule's size. tandfonline.comnumberanalytics.com This substitution, however, can profoundly alter a molecule's physicochemical and biological properties. tandfonline.combohrium.com

Key modulations achieved through fluorination include:

Metabolic Stability: Fluorine can be introduced to block metabolically labile sites in a molecule, thereby preventing enzymatic degradation and increasing the drug's half-life. bohrium.comresearchgate.net

Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can enhance its ability to permeate cell membranes. tandfonline.combenthamscience.com This can lead to improved absorption and distribution within the body. tandfonline.com

Acidity/Basicity (pKa): Due to its strong electron-withdrawing nature, a fluorine atom can significantly lower the pKa of nearby acidic or basic functional groups. bohrium.comselvita.com This modulation can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and binding affinity. bohrium.com

Binding Affinity: Fluorination can enhance the binding affinity of a ligand to its target protein. tandfonline.combohrium.com This can occur through direct interactions, such as the formation of hydrogen bonds or other polar interactions, or indirectly by altering the conformation and electronic properties of the molecule to favor a more optimal fit within the protein's binding pocket. tandfonline.comnih.govacs.org

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule due to its size and electronic effects, which can be critical for achieving high-affinity binding to a biological target. bohrium.com

The ability to fine-tune these properties makes fluorine a key element for medicinal chemists aiming to optimize drug candidates for improved efficacy and pharmacokinetic profiles. numberanalytics.comresearchgate.net

Overview of 3-Fluoro-5-nitropyridin-2-OL as a Research Target and Intermediate

This compound is a substituted pyridinol derivative that has garnered attention in academic and industrial research as a versatile heterocyclic building block. atomfair.com Its structure, featuring a pyridine ring functionalized with a hydroxyl group, a fluorine atom, and a nitro group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. atomfair.com

The synthesis of this compound is typically achieved through the nitration of 3-fluoropyridin-2-ol. nih.govrsc.orgfrontiersin.org In a common procedure, 3-fluoropyridin-2-ol is treated with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position of the pyridine ring. nih.govrsc.orgfrontiersin.org

The chemical reactivity of this compound is enhanced by the presence of both the electron-withdrawing nitro group and the fluorine atom. atomfair.com This unique substitution pattern makes it a useful precursor for a variety of chemical transformations. For instance, the hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅), yielding 2-chloro-3-fluoro-5-nitropyridine (B1393277). rsc.orginnospk.com This chloro-derivative is a key intermediate for introducing various nucleophiles at the 2-position. innospk.com Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized, opening pathways to a diverse range of substituted pyridine derivatives. atomfair.comrsc.org

Due to its utility in constructing complex molecular architectures, this compound serves as a key intermediate in the synthesis of compounds with potential biological activity, such as kinase inhibitors and antibacterial agents. atomfair.com Researchers utilize this compound in various coupling reactions to create biaryl structures that are common motifs in drug discovery. atomfair.com

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1033202-14-0 | atomfair.comcalpaclab.com |

| Molecular Formula | C₅H₃FN₂O₃ | atomfair.comcalpaclab.comchembk.com |

| Molecular Weight | 158.09 g/mol | atomfair.com |

| IUPAC Name | 3-fluoro-5-nitro-1H-pyridin-2-one | atomfair.com |

| Appearance | Crystalline powder | atomfair.com |

| Purity | ≥95% (HPLC) | atomfair.com |

| Storage | 2-8°C in a dry environment | atomfair.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-fluoro-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCYGBXTZFFWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674485 | |

| Record name | 3-Fluoro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033202-14-0 | |

| Record name | 3-Fluoro-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tautomerism Studies of 3 Fluoro 5 Nitropyridin 2 Ol

Keto-Enol Tautomerism in Pyridin-2-ol Systems

The phenomenon of tautomerism is crucial in understanding the chemical behavior of pyridin-2-ol and its derivatives. These compounds can exist in two primary tautomeric forms: the enol form (3-fluoro-5-nitropyridin-2-ol) and the keto form (3-fluoro-5-nitro-1H-pyridin-2-one). The equilibrium between these two forms is a dynamic process involving the migration of a proton between the oxygen and nitrogen atoms. nih.gov

The stability of each tautomer is influenced by factors such as aromaticity, bond energies, and steric effects. In the gas phase or non-polar solvents, the enol form of 2-hydroxypyridine (B17775) is generally favored due to its aromatic character. nih.govstackexchange.com However, in polar solvents and the solid state, the equilibrium often shifts towards the more polar keto form. nih.govstackexchange.com Theoretical studies on the related compound 2-hydroxy-5-nitropyridine (B147068) show that the keto tautomer is favored by a small energy difference in the gas phase.

Experimental and Theoretical Investigation of Tautomeric Equilibria

Influence of Solvent Environment on Tautomeric Preferences

The solvent environment plays a pivotal role in determining the position of the tautomeric equilibrium. The equilibrium between the enol and keto forms is highly sensitive to the polarity of the solvent. wuxibiology.comrsc.org For the general 2-pyridone/2-hydroxypyridine system, non-polar solvents tend to favor the 2-hydroxypyridine (enol) form, while polar solvents, such as water and alcohols, shift the equilibrium towards the 2-pyridone (keto) form. stackexchange.comwikipedia.org This shift is attributed to the greater dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. wuxibiology.comechemi.com

For instance, the equilibrium constant (Keq = [keto]/[enol]) for 2-pyridone/2-hydroxypyridine shifts significantly from cyclohexane (B81311) (non-polar) to chloroform (B151607) (more polar). wuxibiology.com Theoretical calculations on 2-hydroxypyridine in water show the pyridone form to be more stable. nih.gov This principle can be extended to this compound, where the presence of the electron-withdrawing nitro and fluoro groups is expected to influence the dipole moment and thus the solvent-dependent tautomeric preference.

| Environment | Predominant Tautomer | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| Gas Phase | 2-Hydroxypyridine (enol) | ~3 | nih.gov |

| Cyclohexane | Comparable amounts of both | - | nih.gov |

| Water | 2-Pyridone (keto) | 12 | nih.gov |

| Solid State | 2-Pyridone (keto) | 2.43 - 3.3 | stackexchange.comwikipedia.org |

Spectroscopic Techniques for Tautomer Identification and Quantification

Various spectroscopic techniques are instrumental in identifying and quantifying the tautomeric forms of pyridin-2-ol derivatives. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools.

In a study of the analogous 2-hydroxy-5-nitropyridine, IR and Raman spectra in the solid phase, along with 1H, 13C, and 15N NMR spectra in DMSO-d6, were recorded. The experimental data, when compared with theoretical calculations, confirmed the predominance of the keto form (5-nitro-2-pyridone). Specifically, the presence of a C=O stretching frequency in the IR spectrum is a key indicator of the keto form, while the absence of a broad O-H stretching band suggests the enol form is not the major species in the solid state. wikipedia.org Calculated 1H, 13C, and 15N NMR chemical shifts for the keto tautomer showed better agreement with the experimental values.

Fluorescence spectroscopy can also be employed to detect minor tautomers. In systems where the equilibrium heavily favors the pyridone form, fluorescence spectra can be used for the direct observation of the pyridinol (enol) form. rsc.org

Mechanistic Pathways of Proton Transfer in Tautomerization

The interconversion between the enol and keto tautomers occurs through proton transfer, which can proceed via several mechanistic pathways.

Analysis of Intramolecular Proton Transfer Mechanisms

Direct intramolecular proton transfer involves the hydrogen atom moving from the oxygen to the nitrogen atom within a single molecule. Theoretical calculations have shown that this direct, uncatalyzed pathway has a very high activation energy barrier. pku.edu.cnrsc.org For the 2-pyridone/2-hydroxypyridine system, this barrier is significant, making this pathway less favorable compared to intermolecular routes. aip.org

Role of Intermolecular Interactions and Dimerization in Proton Transfer

Intermolecular proton transfer mechanisms offer lower energy pathways for tautomerization. These can be facilitated by solvent molecules, particularly protic solvents like water, or through self-association of the pyridin-2-ol molecules to form dimers. rsc.org

In the presence of water, a water molecule can act as a bridge, simultaneously accepting a proton from the hydroxyl group and donating a proton to the nitrogen atom, thereby lowering the activation energy for the tautomerization. wuxibiology.com

Dimerization is another crucial factor. Pyridin-2-one derivatives are known to form hydrogen-bonded cyclic dimers. researchgate.net Within this dimer, a concerted double proton transfer can occur, which has a significantly lower activation energy compared to the intramolecular process. pku.edu.cn This intermolecular pathway via dimerization is considered a highly probable mechanism for tautomerization, especially in non-polar solvents and the gas phase. rsc.org

| Proton Transfer Pathway | Calculated Activation Energy (kJ/mol) | Reference |

|---|---|---|

| Intramolecular | 137.2 | pku.edu.cn |

| Water-Assisted Intermolecular | 38.7 | pku.edu.cn |

| Double-Proton Transfer in Dimer | 2.6 | pku.edu.cn |

Kinetic and Thermodynamic Barriers to Tautomerization

The interconversion between tautomers is governed by both the relative thermodynamic stability of each form and the kinetic energy barrier that must be overcome for the transformation to occur.

Thermodynamic Considerations:

In the gas phase and in many solvents, the pyridone (keto) form of 2-hydroxypyridine is generally more stable than the hydroxypyridine (enol) form. nih.govmdpi.com For the related compound 2-hydroxy-5-nitropyridine, quantum mechanical calculations have shown the keto tautomer, 5-nitro-2-pyridone, to be favored. elsevierpure.com The presence of the electron-withdrawing nitro group is expected to further stabilize the pyridone form. The addition of a fluorine atom at the 3-position in this compound would also influence the electron distribution within the ring and, consequently, the tautomeric equilibrium.

Kinetic Barriers:

The tautomerization of 2-hydroxypyridine to 2-pyridone can proceed through different mechanisms, including an intramolecular 1,3-proton shift or an intermolecular process involving solvent molecules or other species that can facilitate proton transfer. The intramolecular gas-phase tautomerization of 2-hydroxypyridine has a high activation barrier. nih.govmdpi.com However, intermolecular mechanisms, such as those involving a mixed dimer, can significantly lower this barrier. nih.govmdpi.com

For instance, theoretical studies on the 2-hydroxypyridine/2-pyridone system have provided estimates for these energy barriers. It is important to note that these values serve as a reference and would be different for this compound due to the electronic effects of the fluoro and nitro substituents.

| Tautomerization Mechanism | Average Activation Barrier (kJ/mol) |

|---|---|

| Intramolecular 1,3-Proton Shift (Gas Phase) | ~137 |

| Intermolecular Mixed Dimer Interconversion | ~31 |

This table presents theoretical data for the parent 2-hydroxypyridine system and is intended to be illustrative of the potential energy barriers involved in the tautomerization of related compounds. nih.govmdpi.com

Conformational Control and Kinetic Trapping of Tautomers

The concept of conformational control involves influencing the tautomeric equilibrium by restricting the molecule's ability to adopt the necessary conformation for interconversion. Kinetic trapping refers to the isolation of a less thermodynamically stable tautomer by creating a high kinetic barrier for its conversion to the more stable form.

While specific studies on the conformational control and kinetic trapping of this compound tautomers were not identified in the available literature, the principles can be discussed in the context of pyridone systems. In certain molecular architectures, it is possible to control tautomerism through conformational states. mdpi.com For example, the formation of intermolecular hydrogen bonds in a supramolecular assembly could favor one tautomer over another and hinder the conformational changes required for proton transfer. mdpi.com

The high activation barrier for intramolecular proton transfer suggests that at low temperatures, the interconversion between tautomers could be slow, potentially allowing for the "trapping" and observation of the less stable enol form, this compound. The specific conditions required for such kinetic trapping would depend on the solvent, temperature, and the presence of any catalysts that could lower the interconversion barrier.

Chemical Reactivity and Transformation Mechanisms of 3 Fluoro 5 Nitropyridin 2 Ol

Electrophilic Aromatic Substitution Patterns on Substituted Pyridinols

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally a challenging transformation. The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further increasing the ring's deactivation.

However, the presence of activating groups, such as a hydroxyl group, can facilitate electrophilic substitution. In the case of 3-Fluoro-5-nitropyridin-2-OL, the molecule exists in equilibrium with its tautomeric form, 3-fluoro-5-nitro-2(1H)-pyridone. The hydroxyl group at the 2-position is a strong activating group and an ortho-, para-director. Conversely, the nitro group at the 5-position and the fluorine atom at the 3-position are deactivating groups. The nitro group is a meta-director, while halogens are ortho-, para-directors, albeit deactivating.

The directing effects of these substituents are as follows:

-OH (at C2): Strongly activating, directs to positions 3 and 5.

-F (at C3): Deactivating, directs to positions 2 and 4.

-NO2 (at C5): Strongly deactivating, directs to positions 2, 4, and 6.

Considering the combined influence of these groups, the likely positions for electrophilic attack are C4 and C6. The C4 position is activated by the hydroxyl group (para) and deactivated by the nitro group (ortho) and the fluoro group (meta). The C6 position is activated by the hydroxyl group (para) and deactivated by the nitro group (meta). The powerful activating effect of the hydroxyl group is expected to be the dominant factor.

Nucleophilic Aromatic Substitution Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group in this compound. nih.gov

The fluorine atom at the 3-position and the nitro group at the 5-position activate the ring for nucleophilic attack. The likely sites for substitution are the positions bearing a good leaving group, which in this case is the fluorine atom. Nucleophilic attack at C3 would be facilitated by the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group and the ring nitrogen.

While there is a lack of specific studies on this compound, research on the analogous compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated that the fluorine atom can be readily displaced by a variety of nucleophiles, including alkoxides, phenoxides, thiophenolates, and amines. mdpi.com This suggests that the fluorine atom in this compound is also a viable leaving group for SNAr reactions.

It is also conceivable that under certain conditions, the nitro group itself could act as a leaving group, a phenomenon observed in some electron-deficient aromatic systems.

Functional Group Interconversions on the this compound Scaffold

The functional groups present on the this compound scaffold offer multiple avenues for chemical modification.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, which can then undergo a wide range of subsequent reactions. Common reagents for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl2/HCl), and transfer hydrogenation (e.g., hydrazine/Pd-C). researchgate.net The choice of reducing agent would be crucial to avoid the concurrent reduction of the pyridine ring or hydrogenolysis of the C-F bond. The resulting 5-amino-3-fluoropyridin-2-ol (B1374732) would be a valuable intermediate for the synthesis of more complex derivatives.

Reactions of the Hydroxyl Group: The hydroxyl group at the 2-position can be converted into other functional groups. For instance, it can be alkylated to form ethers or acylated to form esters. Conversion to a triflate (-OTf) or other sulfonate ester would transform the hydroxyl group into a good leaving group, enabling its displacement by nucleophiles.

Modification of the Fluoro Group: While the fluorine atom can be displaced via nucleophilic aromatic substitution as discussed earlier, it is generally a poor leaving group in other substitution reactions.

Denitration Reactions and Proposed Mechanistic Pathways

Denitration, the removal of a nitro group, can be a synthetically useful transformation. In the context of this compound, denitration could proceed through several mechanistic pathways.

Reductive Denitration: One common method for denitration involves reduction of the nitro group to an amino group, followed by diazotization and subsequent removal of the diazonium group. This two-step process would yield 3-fluoropyridin-2-ol.

Nucleophilic Displacement of the Nitro Group: As mentioned in section 4.2, the nitro group in highly electron-deficient aromatic systems can sometimes be displaced by strong nucleophiles. The mechanism would be analogous to a standard SNAr reaction, where the nucleophile attacks the carbon bearing the nitro group, forming a Meisenheimer complex, followed by the departure of the nitrite (B80452) ion. The feasibility of this pathway for this compound would depend on the nature of the nucleophile and the reaction conditions.

Radical-Mediated Denitration: Certain denitration reactions are known to proceed via radical mechanisms, often initiated by reducing agents or photochemically. These pathways are less common for aromatic nitro compounds but cannot be entirely ruled out under specific conditions.

A specific example of a redox-denitration reaction has been reported for a different aromatic nitro compound, where heating in pyridine containing pyridine hydrochloride led to the removal of the nitro group and oxidation of an adjacent methylene (B1212753) group. rsc.org While the mechanism is likely specific to that system, it highlights the potential for unconventional denitration pathways.

Computational and Theoretical Investigations of 3 Fluoro 5 Nitropyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 3-Fluoro-5-nitropyridin-2-OL at the molecular level. These calculations, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. aps.orgacs.org For this compound, DFT is employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a popular choice for such calculations, often paired with basis sets like 6-311G(d) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net

Once the optimized geometry is obtained, DFT is further used to analyze the electronic structure. This includes calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for Substituted Pyridines

| Property | Typical Calculated Value | Significance |

| Ground State Energy (Hartree) | -547.6 | A measure of the molecule's total electronic energy. |

| HOMO Energy (eV) | -7.5 | Indicates the energy of the highest energy electrons. |

| LUMO Energy (eV) | -2.1 | Indicates the energy of the lowest energy unoccupied state. |

| HOMO-LUMO Gap (eV) | 5.4 | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.8 | A measure of the molecule's overall polarity. |

Note: The values in this table are illustrative and based on typical calculations for similar substituted pyridine (B92270) molecules.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is utilized. rsc.org This extension of DFT is a powerful tool for calculating the properties of electronically excited states. nih.govmdpi.com TD-DFT can predict the molecule's electronic absorption spectrum, showing the wavelengths of light it is likely to absorb. nih.gov This is crucial for applications in areas such as photochemistry and materials science. The calculations can also provide information about the nature of the electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. stackexchange.com For pyridine and its derivatives, several studies have benchmarked the performance of various functionals. nih.govrsc.org Functionals like B3LYP, CAM-B3LYP, and M06-2X have been shown to provide reliable results for the geometric and electronic properties of these systems. nih.gov The choice of basis set is also critical; Pople-style basis sets like 6-311++G(d,p) are often used to provide a good description of the electron distribution, including diffuse functions to account for weakly bound electrons. Validation of the chosen computational level is typically performed by comparing the calculated results with available experimental data for related molecules.

Electronic Structure Characterization

Beyond the energetic and geometric aspects, a detailed characterization of the electronic structure of this compound is essential for a complete understanding of its chemical nature.

Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a quantum chemical calculation in terms of familiar chemical concepts such as bonds, lone pairs, and charge distribution. mpg.de For this compound, NBO analysis can provide a quantitative picture of the electron density on each atom, revealing the partial positive and negative charges. This information is invaluable for understanding the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. Furthermore, NBO analysis can reveal details about hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. tandfonline.comnih.gov

Table 2: Illustrative NBO Charges for Atoms in a Substituted Nitropyridine Ring

| Atom | Representative NBO Charge (e) |

| N (pyridine ring) | -0.55 |

| C2 | +0.30 |

| C3 | -0.10 |

| C4 | +0.05 |

| C5 | +0.25 |

| C6 | -0.15 |

| N (nitro group) | +0.60 |

| O (nitro group) | -0.45 |

| O (hydroxyl group) | -0.70 |

| F | -0.35 |

Note: These values are representative and intended to illustrate the typical charge distribution in a molecule with similar functional groups.

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules. uobabylon.edu.iq For this compound, the aromaticity of the pyridine ring can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, for example, evaluates aromaticity based on the uniformity of bond lengths within the ring; a value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. rsc.orgresearchgate.net Another common set of indices are the Nucleus-Independent Chemical Shift (NICS) values, which measure the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. researchgate.net The degree of aromaticity is directly related to the thermodynamic stability of the molecule. dtu.dknih.gov

Spectroscopic Correlations from Theoretical Data

Theoretical vibrational analysis serves as a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. While specific computational studies on the vibrational frequencies of this compound are not extensively documented in the searched literature, the methodology is well-established through studies of analogous substituted pyridine compounds. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are highly effective for this purpose. physchemres.orgccu.edu.tw

The common approach involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational frequencies. physchemres.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a widely used hybrid functional for these calculations, often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. physchemres.orgnih.gov The output of these calculations is a set of vibrational modes, their corresponding frequencies (typically in cm⁻¹), and their IR and Raman intensities.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. For the B3LYP/6-311+G(d,p) method, this scaling factor is approximately 0.9679 for fundamental vibrations. researchgate.net

For a molecule like this compound, theoretical calculations would predict characteristic vibrational modes. These include:

O-H stretching: Expected in the 3400-3600 cm⁻¹ region, sensitive to hydrogen bonding.

C-H stretching: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretching modes of the nitro group are strong IR absorbers, usually found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

Pyridine ring vibrations: A complex series of C=C and C=N stretching modes occur in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong vibration typically observed in the 1000-1250 cm⁻¹ range.

Ring breathing modes and other deformations: Occur at lower frequencies.

By correlating these predicted frequencies and intensities with an experimental spectrum, each observed band can be assigned to a specific molecular motion, providing a detailed understanding of the molecule's vibrational properties.

Table 1: Representative Theoretical Vibrational Frequencies for a Substituted Nitropyridine This table is illustrative of the type of data generated from DFT calculations for substituted pyridines and does not represent experimentally verified data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR Intensity | Assignment |

|---|---|---|---|

| ν(O-H) | 3550 | Medium | O-H stretch |

| ν(C-H) | 3080 | Weak | Aromatic C-H stretch |

| νasym(NO₂) | 1545 | Strong | Asymmetric NO₂ stretch |

| ν(C=N/C=C) | 1590 | Strong | Pyridine ring stretch |

| ν(C=N/C=C) | 1480 | Medium | Pyridine ring stretch |

| νsym(NO₂) | 1355 | Strong | Symmetric NO₂ stretch |

| ν(C-F) | 1240 | Strong | C-F stretch |

Theoretical Approaches to Tautomeric Equilibria and Proton Transfer Mechanisms

Hydroxypyridines, including this compound, can exist in a tautomeric equilibrium between the 'ol' (or enol) form (this compound) and the 'one' (or keto) form (3-fluoro-5-nitro-1H-pyridin-2-one). The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity and physical properties.

Computational chemistry provides robust methods to investigate these equilibria. researchgate.netorientjchem.org Theoretical studies typically involve:

Geometry Optimization: The molecular structures of both tautomers are optimized to find their lowest energy conformations using methods like DFT (e.g., B3LYP) or higher-level ab initio calculations (e.g., MP2). researchgate.net

Energy Calculation: The electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of the optimized structures are calculated. The relative Gibbs free energy (ΔG) between the tautomers indicates which form is more stable under thermal equilibrium. A negative ΔG for the keto form relative to the enol form implies the keto tautomer is dominant.

Solvent Effects: The surrounding solvent can significantly influence tautomeric equilibrium by preferentially stabilizing one form over the other, particularly if there is a large difference in polarity. orientjchem.org These effects are modeled computationally using methods like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net

The proton transfer mechanism between the two tautomers can be investigated by locating the transition state (TS) structure that connects them. This involves calculating the potential energy surface for the proton transfer reaction. The energy difference between the transition state and the initial tautomer represents the activation energy barrier for the tautomerization process. orientjchem.org For intramolecular proton transfer, this often proceeds through a cyclic transition state. orientjchem.org Theoretical calculations can thus predict the favorability and kinetics of interconversion between the enol and keto forms of this compound.

Molecular Modeling and Docking Studies in Ligand-Target Interactions

While this compound is primarily a synthetic intermediate, its structural motifs are relevant in medicinal chemistry. rsc.orgfrontiersin.orgnih.gov Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or nucleic acid. mdpi.comremedypublications.com

In studies related to this compound, derivatives of this compound have been synthesized and evaluated as antibacterial agents. frontiersin.orgnih.gov Molecular docking was used to predict their binding mode to the bacterial 50S ribosomal subunit, a known target for antibiotics. frontiersin.orgnih.gov

The typical workflow for such a docking study is as follows:

Preparation of Receptor and Ligand: The 3D structure of the biological target is obtained from a repository like the Protein Data Bank (PDB). For the 50S ribosomal subunit, the structure with PDB code 3CPW has been used. researchgate.net Water molecules and other non-essential components are often removed, and hydrogen atoms are added. The 3D structure of the ligand (a derivative of this compound) is generated and its energy is minimized. nih.gov

Docking Simulation: Software like AutoDock is used to explore possible binding poses of the ligand within a defined active site of the receptor. nih.gov The program systematically searches for orientations and conformations that result in the most favorable binding energy, which is calculated using a scoring function that approximates the free energy of binding.

Analysis of Results: The resulting poses are ranked by their predicted binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed visually to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target. nih.govresearchgate.net

These studies help rationalize the biological activity of compounds and guide the design of new, more potent derivatives. For example, docking studies of oxazolidinone derivatives, synthesized from this compound, showed that they occupy a narrow pocket in the ribosomal peptidyl transferase center, predicting their mode of antibacterial action. nih.gov

Table 2: Summary of a Representative Molecular Docking Study This table summarizes findings for derivatives of this compound, not the compound itself, as described in the cited literature.

| Parameter | Description |

|---|---|

| Ligand | 3-(Pyridine-3-yl)-2-oxazolidinone derivatives |

| Target Receptor | 50S ribosomal subunit from Haloarcula marismortui |

| PDB Code | 3CPW nih.govresearchgate.net |

| Docking Software | AutoDock nih.gov |

| Binding Site | Ribosomal Peptidyl Transferase Center (PTC) nih.gov |

| Key Findings | Ligands bind in an extended state within a long, narrow pocket of the PTC. The binding mode helps to explain the structure-activity relationship observed in the series of antibacterial compounds. nih.gov |

Applications of 3 Fluoro 5 Nitropyridin 2 Ol in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. mdpi.com The structure of 3-Fluoro-5-nitropyridin-2-ol makes it a prime candidate for the synthesis of a variety of other heterocyclic systems. The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic substitution reactions. This allows for the displacement of the fluorine atom by various nucleophiles, a common strategy in the synthesis of substituted pyridines.

Furthermore, the nitro group itself can be readily reduced to an amino group. This transformation opens up a plethora of possibilities for subsequent cyclization reactions to form fused heterocyclic systems. For instance, the resulting 3-fluoro-5-aminopyridin-2-ol could potentially undergo intramolecular cyclization or react with other bifunctional molecules to construct bicyclic or polycyclic scaffolds. The hydroxyl group at the 2-position can also be utilized in cyclization reactions, for example, through etherification followed by ring-closing metathesis or other intramolecular condensation reactions. chemscene.com

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Starting Material Derivative | Reagent/Reaction Condition | Potential Heterocyclic Product |

| 3-Fluoro-5-aminopyridin-2-ol | Di-electrophile (e.g., α,β-unsaturated ketone) | Fused pyridopyrimidines |

| 3-Fluoro-5-nitropyridin-2-O-alkyl ether | Intramolecular cyclization | Fused furo[3,2-b]pyridines |

| 3-Substituted-5-nitropyridin-2-ol | Reduction of nitro group, then cyclization | Substituted pyrido-oxazines |

Precursor for Complex Fluorinated Pyridine Analogues and Derivatives

The demand for fluorinated organic molecules in various sectors, including pharmaceuticals and agrochemicals, is continually increasing due to the unique properties conferred by the fluorine atom. mdpi.com this compound serves as a valuable precursor for the synthesis of more complex fluorinated pyridine analogues. The reactivity of the nitro and hydroxyl groups allows for extensive derivatization while retaining the synthetically important fluorine atom on the pyridine core.

For example, the nitro group can be a handle for various transformations beyond simple reduction. It can participate in nucleophilic aromatic substitution of hydrogen (SNArH) reactions or be converted to other functional groups. The hydroxyl group can be alkylated, acylated, or converted into a leaving group for further substitutions, providing access to a wide array of 2-substituted-3-fluoro-5-nitropyridines. These derivatives can then be subjected to cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl substituents, leading to highly functionalized and structurally diverse fluorinated pyridine molecules.

Table 2: Exemplary Derivatization Reactions of this compound

| Reaction Type | Reagent | Product Class |

| O-Alkylation | Alkyl halide, Base | 2-Alkoxy-3-fluoro-5-nitropyridines |

| Nucleophilic Aromatic Substitution | Amine | 2-Amino-3-fluoro-5-nitropyridines |

| Nitro Group Reduction | Reducing agent (e.g., SnCl2, H2/Pd) | 5-Amino-3-fluoropyridin-2-ol (B1374732) |

| Cross-Coupling (on a derivatized intermediate) | Boronic acid, Palladium catalyst | 2,5-Disubstituted-3-fluoropyridines |

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs. acs.org The introduction of fluorine and other functional groups can significantly impact a molecule's biological activity, metabolic stability, and pharmacokinetic properties. While specific examples of pharmacologically active compounds directly synthesized from this compound are not extensively reported, its potential is evident from the bioactivity of structurally similar compounds.

For example, fluorinated and nitrated pyridines are key intermediates in the synthesis of various therapeutic agents. The ability to generate diverse heterocyclic structures and complex fluorinated derivatives from this compound makes it a highly relevant starting material for drug discovery programs. The amino-pyridinol core, accessible after nitro group reduction, is a feature in several biologically active molecules. Further functionalization of this core can lead to the generation of libraries of compounds for screening against various biological targets. For instance, derivatives could be designed as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or anti-infective agents. The synthesis of 2-chloro-3-fluoro-5-nitropyridine (B1393277), a similar building block, highlights its utility as a precursor for active pharmaceutical ingredients (APIs). innospk.com

Table 3: Potential Pharmacological Scaffolds Derivable from this compound

| Core Scaffold | Potential Therapeutic Area | Rationale |

| Pyrido[2,3-b]pyrazines | Oncology | Kinase inhibition |

| Fused Benzimidazoles | Antiviral | Inhibition of viral replication enzymes |

| Substituted Aminopyridines | CNS Disorders | Modulation of neurotransmitter receptors |

Research Methodologies in Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for 3-Fluoro-5-nitropyridin-2-OL Derivatives in Drug Discovery

The design of derivatives based on the this compound core is guided by principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The inherent chemical functionalities of the scaffold—a pyridine (B92270) ring, a hydroxyl group, a nitro group, and a fluorine atom—offer multiple points for modification.

The diversification of the this compound scaffold is primarily achieved through chemical reactions that modify its core structure or attach various functional groups. The electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the ring system for nucleophilic aromatic substitution (SNAr) reactions. This makes the fluorine atom at position 3 a viable leaving group, allowing for the introduction of a wide range of nucleophiles.

Key diversification strategies include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles such as primary and secondary amines, thiols, and alkoxides. This strategy allows for the systematic introduction of different side chains to probe the binding pocket of a biological target. For instance, reacting the scaffold with a library of substituted anilines or benzylamines can generate a series of derivatives with varying steric and electronic properties. This approach has been successfully used for related fluoronitropyridine scaffolds to generate covalent inhibitors that target catalytic cysteine residues in enzymes like ubiquitin‐specific protease 7 (USP7). nih.govresearchgate.net

Modification of the Hydroxyl Group: The hydroxyl group at the 2-position can be alkylated or acylated to introduce different substituents. This can alter the compound's hydrogen bonding capacity, lipophilicity, and steric profile.

Reduction of the Nitro Group: The nitro group at the 5-position can be reduced to an amino group. This new functional group can then serve as a handle for further derivatization, such as amide bond formation, sulfonamide synthesis, or reductive amination, dramatically expanding the chemical space of the resulting derivatives.

These strategies enable the generation of a focused library of compounds, which is essential for systematic Structure-Activity Relationship (SAR) studies.

The fluorine atom is a crucial element in modern drug design, and its presence on the this compound scaffold is significant. pharmacyjournal.org Fluorine's unique properties allow it to serve as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing a molecule's physicochemical and pharmacological profile. acs.orgtandfonline.com

The strategic incorporation of fluorine can modulate several key properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. benthamscience.comresearchgate.net However, the effect is highly context-dependent, and the specific pattern of fluorination can either increase or decrease lipophilicity. nih.gov

Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. researchgate.net This can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target-binding interactions. nih.gov

Binding Affinity and Conformation: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and multipolar C-F···C=O interactions, with biological targets. benthamscience.com It can also influence the conformational preferences of a molecule, locking it into a bioactive conformation that enhances binding to a receptor or enzyme active site. researchgate.net

Table 1: Impact of Fluorine Substitution on Ligand Properties

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Generally increased | The high strength of the C-F bond resists enzymatic cleavage. nih.gov |

| Lipophilicity (logP) | Typically increased | Fluorine is lipophilic, which can aid membrane permeability. benthamscience.com |

| Acidity (pKa) | pKa of nearby groups is lowered | Strong inductive electron-withdrawal by the fluorine atom. nih.gov |

| Binding Affinity | Can be enhanced | Participation in hydrogen bonds and other electrostatic interactions. researchgate.net |

| Molecular Conformation | Can be restricted | The gauche effect and steric interactions can favor specific conformations. acs.org |

Approaches to in vitro Biological Evaluation of Derivatives (Research Design)

Once a library of this compound derivatives has been synthesized, a systematic in vitro evaluation is necessary to determine their biological activity and establish an SAR. The specific research design depends on the intended therapeutic target. Pyridine-based compounds have shown a wide range of activities, including anticancer, antibacterial, and anti-inflammatory effects. rsc.orgelsevierpure.comnih.gov

A typical research design for biological evaluation would involve a tiered screening approach:

Primary Screening: All synthesized derivatives are initially tested at a single, relatively high concentration against the biological target of interest. This could be an isolated enzyme, a receptor binding assay, or a cell-based assay. The goal is to identify "hits" that show significant activity.

Dose-Response Analysis: Active compounds identified in the primary screen are then evaluated over a range of concentrations to determine their potency. This data is used to calculate key quantitative parameters such as the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for cellular responses. nih.govmdpi.com

Selectivity and Specificity Assays: Promising compounds are tested against related biological targets to assess their selectivity. For example, a potential kinase inhibitor would be screened against a panel of other kinases to ensure it does not cause off-target effects.

Cytotoxicity Assays: The general toxicity of the compounds to cells is often assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. rsc.org This helps to distinguish between targeted biological effects and non-specific toxicity.

Table 2: Common in vitro Assays for Evaluating Derivatives

| Assay Type | Purpose | Example Endpoint |

|---|---|---|

| Enzyme Inhibition Assay | To measure direct inhibition of a target enzyme. | IC50 value (e.g., for FGFR1, PIM-1 Kinase). mdpi.compensoft.net |

| Antiproliferative Assay (e.g., MTT) | To assess the effect on cancer cell growth and viability. | GI50 (Growth Inhibition 50) or IC50 value. rsc.org |

| Antibacterial Assay | To determine activity against bacterial strains. | Minimum Inhibitory Concentration (MIC). nih.gov |

| Anti-inflammatory Assay | To measure the inhibition of inflammatory mediators. | Inhibition of nitric oxide (NO) or PGE2 production. elsevierpure.com |

| Receptor Binding Assay | To quantify the affinity of a ligand for its receptor. | Ki (inhibition constant) or Kd (dissociation constant). |

Computational Drug Design and Molecular Docking Methodologies

Computational methods are integral to modern drug discovery, providing insights that guide the rational design and optimization of lead compounds. Molecular docking, in particular, is a powerful tool used to predict how a ligand interacts with its target protein at the molecular level. mdpi.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves:

Preparation of Structures: High-resolution 3D structures of the target protein (often obtained from the Protein Data Bank) and the ligand (the this compound derivative) are prepared. frontiersin.org

Docking Simulation: Using software such as AutoDock, the ligand is placed into the binding site of the protein. nih.gov The program then explores various possible conformations and orientations of the ligand, scoring each one based on a force field that estimates the binding energy.

Analysis of Results: The output is a set of predicted binding poses, ranked by their docking scores. The top-ranked pose represents the most likely binding mode. The docking score provides a qualitative estimate of binding affinity (e.g., in kcal/mol), which can be used to rank different derivatives and prioritize them for synthesis. uel.ac.uk

These predictions help researchers understand which derivatives are most likely to be active and guide further modifications to improve binding.

Beyond predicting affinity, the detailed binding poses generated by molecular docking can elucidate the potential mechanism of action. By visualizing the predicted ligand-protein complex, researchers can identify the specific molecular interactions that stabilize the binding. mdpi.com

This analysis can reveal:

Key Amino Acid Interactions: Identifying which residues in the protein's active site form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Basis for SAR: Explaining why certain modifications increase activity while others decrease it. For example, docking might show that adding a bulky group at a certain position causes a steric clash with the protein, explaining a loss of potency. Conversely, it might reveal an unoccupied pocket where adding a hydrogen bond donor could significantly improve affinity.

This molecular-level understanding is critical for transforming a preliminary "hit" into a highly optimized lead compound with improved therapeutic potential. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。